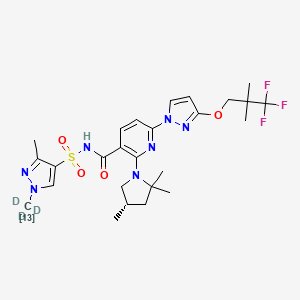

Elexacaftor-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34F3N7O4S |

|---|---|

Molecular Weight |

601.7 g/mol |

IUPAC Name |

N-[3-methyl-1-(trideuterio(113C)methyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7+1D3 |

InChI Key |

MVRHVFSOIWFBTE-CVLFKKMSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C |

Canonical SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

what is the molecular formula of Elexacaftor-13C,d3

This document provides a detailed overview of the isotopically labeled compound Elexacaftor-¹³C,d₃, intended for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

Elexacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] The isotopically labeled version, Elexacaftor-¹³C,d₃, incorporates stable isotopes of carbon and hydrogen, which is a common practice for use as an internal standard in quantitative bioanalytical assays.

The molecular formula for unlabeled Elexacaftor is C₂₆H₃₄F₃N₇O₄S.[1][2][4] The isotopic labeling introduces specific changes:

-

¹³C: One Carbon-12 atom is replaced by a heavy Carbon-13 atom.

-

d₃: Three Hydrogen atoms are replaced by three Deuterium atoms.

This results in the molecular formula for Elexacaftor-¹³C,d₃ being C₂₅¹³CH₃₁D₃F₃N₇O₄S .[5][6]

Quantitative Data Summary

The incorporation of stable isotopes alters the molecular weight of the compound. The table below summarizes the key quantitative data for both the labeled and unlabeled forms of Elexacaftor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Elexacaftor | C₂₆H₃₄F₃N₇O₄S | 597.66[4] |

| Elexacaftor-d₃ | C₂₆H₃₁D₃F₃N₇O₄S | 600.67[7][8] |

| Elexacaftor-¹³C,d₃ | C₂₅¹³CH₃₁D₃F₃N₇O₄S | 601.67[5][6] |

Experimental Application: Bioanalytical Assays

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Elexacaftor-¹³C,d₃ is primarily designed for use as an internal standard (IS) in LC-MS/MS methods to quantify Elexacaftor in biological matrices such as plasma or serum. The stable isotopes give it a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for precise differentiation and quantification.

Protocol Outline:

-

Sample Preparation: A known concentration of Elexacaftor-¹³C,d₃ (internal standard) is spiked into the biological samples (plasma, etc.) containing the unknown amount of Elexacaftor (analyte). This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate Elexacaftor and its IS from other matrix components. A gradient elution with solvents like acetonitrile and water (often containing formic acid) is employed.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).

-

Analyte (Elexacaftor): A specific m/z transition is selected.

-

Internal Standard (Elexacaftor-¹³C,d₃): A corresponding, heavier m/z transition is selected.

-

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of Elexacaftor in the original sample by interpolating from a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS.

Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical assay using an isotopically labeled internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. elexacaftor [drugcentral.org]

- 5. Elexacaftor-13C-d3 | Axios Research [axios-research.com]

- 6. [13C,2H3]-Elexacaftor | 2216712-66-0 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Elexacaftor-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

Elexacaftor-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for Elexacaftor-13C,d3, an isotopically labeled form of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Elexacaftor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and analysis.

Core Compound Properties

This compound is a stable isotope-labeled version of Elexacaftor, incorporating one Carbon-13 atom and three deuterium atoms. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of Elexacaftor concentrations in biological matrices.

Chemical and Physical Data

| Property | Value | Source |

| Molecular Formula | C₂₅¹³CH₃₁D₃F₃N₇O₄S | [1][2] |

| Molecular Weight | 601.67 g/mol | [1][2] |

| IUPAC Name | N-[3-methyl-1-(trideuterio(1¹³C)methyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | [3] |

| Synonyms | Elexacaftor-13C-d3, VX-445-13C,d3 | [2][4] |

| Isotopic Enrichment | Minimum 99% ¹³C, 98% ²H | [2] |

| Physical Appearance | White to off-white solid | [5] |

Mechanism of Action: CFTR Correction

Elexacaftor is a CFTR corrector that functions by binding to the CFTR protein, facilitating its proper folding and trafficking to the cell surface.[6][7] In many individuals with cystic fibrosis, particularly those with the F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell membrane to function as a chloride channel. Elexacaftor, often in combination with another corrector, Tezacaftor, and a potentiator, Ivacaftor, helps to increase the quantity of functional CFTR protein at the cell surface.[6][8][9]

Elexacaftor's role in correcting CFTR protein folding and trafficking.

Experimental Protocols

Synthesis of this compound

The synthesis of Elexacaftor has been described through convergent approaches, involving the sequential coupling of three key fragments to a central dichloronicotinic acid core.[9] For the synthesis of this compound, isotopically labeled starting materials are incorporated into this synthetic scheme. Specifically, a pyrazole fragment is synthesized incorporating a ¹³C-labeled and deuterated methyl group. This labeled fragment is then carried through the subsequent coupling reactions to yield the final this compound molecule. While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general synthetic strategy follows established organic chemistry principles.[9]

Bioanalytical Method for Quantification of Elexacaftor

A common and robust method for the quantification of Elexacaftor in biological samples (e.g., plasma) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as an ideal internal standard in this assay.

1. Sample Preparation:

-

A small aliquot of the biological sample (e.g., 50 µL of plasma) is used.[10]

-

This compound (internal standard) is added to the sample.

-

Proteins are precipitated and the drug is extracted using an organic solvent, such as methanol.[1][11]

-

The sample is centrifuged, and the supernatant is collected for analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase C18 column is typically used to separate Elexacaftor and its internal standard from other matrix components.[10] A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.[5]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Elexacaftor and this compound.[10] This provides high selectivity and sensitivity for quantification.

3. Data Analysis:

-

The peak area ratio of Elexacaftor to this compound is calculated.

-

A calibration curve is constructed using known concentrations of Elexacaftor and a fixed concentration of the internal standard.

-

The concentration of Elexacaftor in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.

Workflow for the bioanalysis of Elexacaftor using LC-MS/MS.

In Vitro Assay for CFTR Corrector Activity

The functional activity of Elexacaftor as a CFTR corrector can be assessed using a Forskolin-Induced Swelling (FIS) assay in patient-derived intestinal organoids.[8]

1. Organoid Culture:

-

Intestinal organoids are cultured from patient-derived rectal biopsies.[4]

-

Organoids are seeded in a 96-well plate.

2. Compound Treatment:

-

Organoids are treated with Elexacaftor (and Tezacaftor, if assessing the combination) and incubated, typically overnight, to allow for CFTR correction.[8]

3. CFTR Function Measurement:

-

The organoids are then stimulated with forskolin, an activator of CFTR.

-

In the presence of functional CFTR channels, forskolin stimulation leads to fluid secretion into the organoid lumen, causing them to swell.

-

The degree of swelling is quantified by imaging the organoids over time. The change in organoid area is a measure of CFTR function.[4]

4. Data Interpretation:

-

An increase in forskolin-induced swelling in Elexacaftor-treated organoids compared to untreated controls indicates successful correction of CFTR function.

This in-depth technical guide provides foundational knowledge for the use of this compound in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. trikaftahcp.com [trikaftahcp.com]

- 7. ClinPGx [clinpgx.org]

- 8. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to synthesize Elexacaftor?_Chemicalbook [chemicalbook.com]

- 10. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Elexacaftor-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Elexacaftor-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolism studies of Elexacaftor. The synthesis is presented as a multi-step process culminating in the highly pure, labeled compound. This document outlines detailed, reconstructed experimental protocols, quantitative data, and visual workflows to aid researchers in the preparation and quality control of this important analytical standard.

Introduction

Elexacaftor ((R)-N-(1,3-dimethyl-1H-pyrazol-5-ylsulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-((2S,4R)-2,4-dimethylpyrrolidin-1-yl)nicotinamide) is a key component of the triple-combination therapy Trikafta®, used for the treatment of cystic fibrosis. Stable isotope-labeled analogues of Elexacaftor, such as this compound, are indispensable for sensitive and accurate bioanalytical quantification by mass spectrometry. The strategic placement of a carbon-13 atom and three deuterium atoms on the N-methyl group of the pyrazole sulfonamide moiety provides a distinct mass shift with minimal impact on the molecule's physicochemical properties.

This guide details a likely synthetic pathway for this compound, starting from the preparation of the labeled pyrazole sulfonamide intermediate and its subsequent coupling to the core structure of Elexacaftor. Purification and characterization methods are also described to ensure the final product meets the high-purity standards required for its intended use.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅¹³CH₃₁D₃F₃N₇O₄S |

| Molecular Weight | 601.67 g/mol |

| Unlabeled Molecular Weight | 597.66 g/mol |

| Isotopic Enrichment (min) | >99% ¹³C, >98% ²H |

| Appearance | White to off-white solid |

Table 2: Proposed Yields for Key Synthetic Steps

| Step | Intermediate/Product | Plausible Yield (%) |

| 1. Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole | Labeled Pyrazole | 85-95 |

| 2. Sulfonylation of Labeled Pyrazole | 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonyl chloride | 70-80 |

| 3. Amination of Labeled Pyrazole Sulfonyl Chloride | 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide | 80-90 |

| 4. Coupling with Elexacaftor Core | Penultimate Intermediate | 75-85 |

| 5. Final Amidation with Chiral Pyrrolidine | This compound (crude) | 85-95 |

| 6. Purification by Preparative HPLC | This compound (pure) | >99% Purity |

Experimental Protocols

The following are detailed, reconstructed experimental protocols for the synthesis and purification of this compound.

Part 1: Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide

1.1 Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole

-

To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add Iodomethane-13C,d3 (¹³CD₃I) (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole. The product can be used in the next step without further purification if of sufficient purity.

1.2 Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonyl chloride

-

In a fume hood, cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a gas outlet.

-

Slowly add 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole (1.0 eq) dropwise to the cold chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction by quenching a small aliquot and analyzing by LC-MS.

-

Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

-

Extract the resulting aqueous mixture with a chlorinated solvent such as dichloromethane.

-

Wash the combined organic layers with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

1.3 Synthesis of 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide

-

Dissolve the crude 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or acetone.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add an excess of aqueous ammonium hydroxide.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion by TLC or LC-MS.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide. Purify the crude product by recrystallization or column chromatography.

Part 2: Final Assembly of this compound

2.1 Coupling of the Labeled Sulfonamide with the Elexacaftor Core

-

The synthesis of the carboxylic acid core of Elexacaftor, 6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-chloronicotinic acid, can be achieved through established literature procedures.

-

To a solution of the carboxylic acid core (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 15-20 minutes to activate the carboxylic acid.

-

Add the 1-(¹³C,d₃-methyl)-3-methyl-1H-pyrazole-5-sulfonamide (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with aqueous lithium chloride solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2.2 Final Amidation with (2S,4R)-2,4-dimethylpyrrolidine

-

Dissolve the purified penultimate intermediate (1.0 eq) in a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Add (2S,4R)-2,4-dimethylpyrrolidine (hydrochloride or free base with an added non-nucleophilic base, 2.0-3.0 eq).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Wash the organic layers extensively with water and brine to remove the high-boiling point solvent.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Part 3: Purification of this compound

3.1 Preparative High-Performance Liquid Chromatography (HPLC)

-

The crude this compound is best purified by preparative reverse-phase HPLC to achieve >99% purity.

-

Column: A suitable C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over 20-30 minutes. The exact gradient should be optimized based on analytical HPLC analysis of the crude material.

-

Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Collect fractions containing the pure product.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the final this compound as a pure solid.

3.2 Characterization

-

Mass Spectrometry: Confirm the molecular weight of the final product by high-resolution mass spectrometry (HRMS) to verify the incorporation of the isotopic labels. The expected [M+H]⁺ ion would be at m/z 602.67.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should be consistent with the structure of Elexacaftor, with the notable absence of the N-methyl singlet from the pyrazole sulfonamide moiety.

-

¹³C NMR: The spectrum will show a signal for the ¹³C-labeled methyl carbon.

-

-

HPLC Purity: Determine the final purity of the compound using an analytical HPLC method, which should be >99%.

Visualizations

Synthetic Pathway of this compound

Caption: Proposed synthetic pathway for this compound.

Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of this compound.

Conclusion

This technical guide provides a detailed and plausible framework for the synthesis and purification of this compound. By leveraging known synthetic transformations for the unlabeled parent compound and incorporating a commercially available isotopically labeled starting material, a robust pathway for obtaining this critical analytical standard is outlined. The provided experimental protocols, quantitative data, and visual workflows are intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, enabling the reliable in-house preparation of this compound for their research needs. The purification and rigorous analytical characterization steps are essential to ensure the final compound's identity, purity, and isotopic enrichment, thereby guaranteeing its suitability as an internal standard in regulated bioanalytical assays.

Elexacaftor-13C,d3 supplier and certificate of analysis

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Elexacaftor-13C,d3, including a list of suppliers, a representative certificate of analysis, a detailed experimental protocol for its application, and an overview of its mechanism of action within the CFTR signaling pathway.

Introduction

Elexacaftor is a cornerstone of modern cystic fibrosis treatment, functioning as a cystic fibrosis transmembrane conductance regulator (CFTR) protein corrector. When used in combination with other modulators like Tezacaftor and Ivacaftor, it significantly improves the processing and function of the defective CFTR protein, particularly in patients with the F508del mutation. The isotopically labeled version, this compound, is a critical tool for researchers, primarily serving as an internal standard for highly accurate and sensitive quantification in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide offers a technical overview for the effective utilization of this compound in a research setting.

This compound Suppliers

Several specialized chemical suppliers offer this compound for research purposes. These suppliers typically provide the compound with high chemical and isotopic purity, accompanied by a certificate of analysis.

Table 1: Prominent Suppliers of this compound

| Supplier | Product Name | Additional Information |

| MedChemExpress | This compound | Labeled version of Elexacaftor (HY-111772) for research use.[1] |

| Axios Research | Elexacaftor-13C-d3 | Catalogue #: AR-E09532.[2] |

| Shimadzu Chemistry & Diagnostics | [13C,2H3]-Elexacaftor | Product number: C9666.[3] |

| LGC Standards | Elexacaftor-D3 | Note: This is the deuterium-labeled version, not the dual-labeled compound.[4] |

| Simson Pharma Limited | Elexacaftor-D3 | Note: This is the deuterium-labeled version, not the dual-labeled compound.[5] |

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for this compound provides critical data on its identity and quality. While a batch-specific CoA should be obtained from the supplier, the following table summarizes typical specifications based on available data.

Table 2: Representative Certificate of Analysis for this compound

| Parameter | Specification | Method |

| Identity | ||

| Product Name | This compound | - |

| Molecular Formula | C₂₅¹³CH₃₁D₃F₃N₇O₄S | Mass Spectrometry |

| Molecular Weight | 601.67 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity | ≥ 98.0% | HPLC |

| Isotopic Enrichment | ≥ 99% ¹³C, ≥ 98% D | Mass Spectrometry |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO | - |

| Storage | ||

| Recommended Storage | -20°C | - |

Experimental Protocol: Quantification of Elexacaftor in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of Elexacaftor in human plasma, a common application in pharmacokinetic studies. This compound is used as an internal standard to ensure accuracy by correcting for variations during sample preparation and analysis.[6][7][8]

Materials and Reagents

-

Elexacaftor (unlabeled analytical standard)

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Methanol (LC-MS grade)

Preparation of Stock and Working Solutions

-

Elexacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Elexacaftor in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Elexacaftor stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and calibration standards to room temperature.

-

To 100 µL of plasma, add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative)

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate Elexacaftor from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Elexacaftor: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on fragmentation)

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on fragmentation)

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Elexacaftor to this compound against the concentration of the calibration standards.

-

Determine the concentration of Elexacaftor in the plasma samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the quantification of Elexacaftor in plasma.

Mechanism of Action and Signaling Pathway

Elexacaftor is a CFTR protein "corrector". In many individuals with cystic fibrosis, particularly those with the F508del mutation, the CFTR protein is misfolded within the cell and is subsequently targeted for degradation by the cellular quality control machinery in the endoplasmic reticulum (ER).[9][10] This prevents the protein from reaching the cell surface where it would normally function as a chloride ion channel.[11]

Elexacaftor, along with another corrector, Tezacaftor, works to facilitate the proper folding and processing of the mutant CFTR protein.[12][13][14] This allows the corrected CFTR protein to traffic through the Golgi apparatus and be inserted into the cell membrane.[11][15] Once at the cell surface, a "potentiator" drug like Ivacaftor can enhance the channel's opening probability, further increasing chloride ion transport.[12][14] The combined action of these drugs leads to an increased quantity and function of CFTR protein at the cell surface.[12][16]

Caption: Elexacaftor corrects CFTR protein folding and trafficking.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elexacaftor-13C-d3 | Axios Research [axios-research.com]

- 3. [13C,2H3]-Elexacaftor | 2216712-66-0 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]

- 4. Elexacaftor-D3 | CAS | LGC Standards [lgcstandards.com]

- 5. Elexacaftor-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hopkinscf.org [hopkinscf.org]

- 12. trikaftahcp.com [trikaftahcp.com]

- 13. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]

- 14. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Mechanism of Action of Elexacaftor as a CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular mechanisms underpinning the action of Elexacaftor (VX-445), a key component of the highly effective triple-combination therapy for cystic fibrosis (CF). We will explore its role as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, its synergistic relationship with other modulators, and the experimental methodologies used to elucidate its function.

Introduction: The Challenge of F508del-CFTR

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for ion and fluid homeostasis across epithelial surfaces.[1][2] The most common mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[1][3] This class II mutation leads to misfolding of the CFTR protein, preventing its proper trafficking from the endoplasmic reticulum (ER) to the cell surface.[4][5] The misfolded protein is recognized by cellular quality control systems and targeted for premature degradation.[3]

CFTR modulators are small molecules designed to rescue the function of this defective protein. They are broadly categorized as:

-

Correctors: Molecules that aid in the proper folding and trafficking of the mutant CFTR protein to the cell membrane.[3][6]

-

Potentiators: Molecules that enhance the channel's opening probability (gating) once it is at the cell surface.[4][6]

Elexacaftor is a next-generation CFTR corrector that has demonstrated significant efficacy, particularly when used in combination with other modulators.[7]

Elexacaftor's Core Mechanism: A Dual-Function Corrector

Elexacaftor acts as a pharmacological chaperone to stabilize the F508del-CFTR protein, facilitating its correct folding and subsequent trafficking to the plasma membrane.[3][8] Unlike earlier correctors, Elexacaftor has a distinct mechanism of action and binding site, which contributes to its potent and synergistic effects.[4][8]

Allosteric Stabilization and Binding Site

Cryo-electron microscopy (cryo-EM) studies have been pivotal in revealing the molecular interactions between Elexacaftor and the CFTR protein. These studies show that Elexacaftor binds to a distinct site on the CFTR protein, separate from other correctors like Tezacaftor.[1]

-

Binding Pocket: Elexacaftor binds at an interface formed by transmembrane helices (TMs) 2, 10, and 11, and the N-terminal lasso motif.[8] This binding allosterically stabilizes the first nucleotide-binding domain (NBD1), a key region where the F508del mutation exerts its destabilizing effect.[1][9]

-

Interdomain Assembly: The F508del mutation disrupts the proper assembly between different domains of the CFTR protein. Elexacaftor helps to rectify these interdomain assembly defects.[1] When used alone, it partially corrects these defects, but when combined with a type I corrector like Tezacaftor, it leads to a more complete structural rescue.[1]

Recent research also suggests that Elexacaftor's corrective action is particularly focused on improving the expression and maturation of the second membrane-spanning domain (MSD2) of the CFTR protein.[5][10]

Synergistic Action with Tezacaftor and Ivacaftor

The true power of Elexacaftor is realized in the triple-combination therapy known as Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).[2] This combination leverages the distinct mechanisms of two correctors and one potentiator.[4]

-

Elexacaftor (Type III Corrector): As described above, binds to the TM2/10/11/lasso motif interface to allosterically stabilize NBD1.[8]

-

Tezacaftor (Type I Corrector): Binds to a different site, within the first transmembrane domain (TMD1), stabilizing the interface between NBD1 and TMD1.[8]

-

Ivacaftor (Potentiator): Once the corrected F508del-CFTR channel is on the cell surface, Ivacaftor binds to a cleft formed by TM helices 4, 5, and 8, increasing the channel's open probability and thus enhancing chloride ion transport.[1][4]

The two correctors, Elexacaftor and Tezacaftor, act synergistically to rescue the misfolded protein, leading to a greater quantity of CFTR at the cell surface than either corrector could achieve alone.[9][11] Viewed from outside the cell, the three modulators form a "triangular belt" around the transmembrane domains.[1]

Interestingly, some studies suggest that Elexacaftor also possesses a potentiator function, acting synergistically with Ivacaftor to increase channel gating.[9][12]

dot

Caption: Synergistic rescue of F508del-CFTR by the triple combination therapy.

Quantitative Data on Elexacaftor's Efficacy

The efficacy of Elexacaftor, primarily as part of the triple therapy, has been quantified using various assays. These studies demonstrate a significant restoration of CFTR function.

| Parameter | Patient Population | Result | Assay Type | Reference |

| CFTR Function | F508del/Minimal Function | Improvement to 46.5% of normal | Nasal Potential Difference | [13] |

| CFTR Function | F508del/Minimal Function | Improvement to 41.8% of normal | Intestinal Current Measurement | [13] |

| CFTR Function | F508del Homozygous | Improvement to 47.4% of normal | Nasal Potential Difference | [13] |

| CFTR Function | F508del Homozygous | Improvement to 45.9% of normal | Intestinal Current Measurement | [13] |

| Sweat Chloride | F508del/Minimal Function | Reduction of 48.5 mmol/L | Sweat Chloride Concentration | [13] |

| N1303K-CFTR Function | In Vitro (HEK293 cells) | Increased to ~40% of wild-type | Whole-cell Patch Clamp | [14] |

| CFTR Protein Levels | F508del Homozygous | >2-fold increase from baseline | Western Blot (Rectal Biopsies) | [15] |

| CFTR Expression | In Vitro (MDMs) | Increase from 45.7% to 62.1% | Flow Cytometry | [16] |

Key Experimental Methodologies

The mechanism and efficacy of Elexacaftor have been characterized through a suite of sophisticated experimental techniques.

Biochemical Assays

-

Western Blotting: This technique is crucial for assessing CFTR protein maturation. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi to the cell surface.[17] An effective corrector like Elexacaftor causes a significant increase in the intensity of Band C relative to Band B, indicating successful protein trafficking.[14][15]

dot

Caption: Workflow for Western Blot analysis of CFTR protein maturation.

Electrophysiological Assays

-

Ussing Chamber: This is considered a gold standard for measuring ion transport across a polarized epithelial monolayer (e.g., primary human bronchial epithelial cells).[6][18] The cells are mounted between two chambers, and the short-circuit current (Isc) required to nullify the spontaneous transepithelial voltage is measured.[19][20] An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive Isc after treatment with Elexacaftor demonstrates restored chloride secretion.[21][22]

-

Patch-Clamp: This technique allows for the measurement of ion flow through single CFTR channels on the cell membrane.[17] Whole-cell patch-clamp recordings can quantify the total CFTR-mediated current in a single cell, providing a direct measure of functional rescue at the plasma membrane.[14][16] It is invaluable for studying both corrector and potentiator effects.[23]

Structural Biology

-

Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique has provided high-resolution 3D structures of the CFTR protein, both alone and in complex with modulators like Elexacaftor, Tezacaftor, and Ivacaftor.[1][24] Cryo-EM was essential for precisely identifying the binding sites of these drugs and for visualizing the structural corrections they induce in the F508del-CFTR protein.[1]

Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA): This method is used to confirm direct binding of a drug to its target protein within intact cells.[25][26] The principle is that a protein becomes more thermally stable when its ligand is bound.[27] In CETSA, cells are treated with the drug, heated, and the amount of soluble (non-denatured) target protein is quantified.[28] Increased thermal stability of CFTR in the presence of Elexacaftor would provide direct evidence of target engagement in a cellular environment.

Conclusion

Elexacaftor is a highly effective CFTR corrector that functions by binding to a unique allosteric site on the F508del-CFTR protein. This binding stabilizes the protein, corrects interdomain assembly defects, and facilitates its trafficking to the cell surface. Its true clinical power is unlocked through its synergistic action with the corrector Tezacaftor and the potentiator Ivacaftor, a combination that has revolutionized the treatment of cystic fibrosis for patients with at least one F508del mutation. The elucidation of this mechanism has been a triumph of multidisciplinary research, employing advanced biochemical, electrophysiological, and structural biology techniques.

References

- 1. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 3. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elexacaftor-Tezacaftor-Ivacaftor: A Life-Changing Triple Combination of CFTR Modulator Drugs for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. atsjournals.org [atsjournals.org]

- 14. Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. cff.org [cff.org]

- 18. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]

- 20. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. physiologicinstruments.com [physiologicinstruments.com]

- 23. Making sure you're not a bot! [nanion.de]

- 24. real.mtak.hu [real.mtak.hu]

- 25. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 26. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 27. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Pivotal Role of Isotopic Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling has emerged as an indispensable tool in the field of drug development, providing unparalleled precision and insight into the pharmacokinetic properties of new chemical entities. By strategically replacing one or more atoms in a drug molecule with their corresponding isotopes, researchers can trace the journey of a drug through a biological system with remarkable accuracy. This technical guide delves into the core principles, experimental methodologies, and profound impact of isotopic labeling on pharmacokinetic research, offering a comprehensive resource for professionals in the pharmaceutical sciences.

Introduction to Isotopic Labeling in Pharmacokinetics

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[1] A thorough understanding of a drug's ADME profile is paramount for determining its safety and efficacy. Isotopic labeling, a technique where an atom with a different number of neutrons from the most common form of that element is incorporated into a molecule, allows for the precise tracking of a drug and its metabolites.[1]

There are two primary types of isotopes used in these studies:

-

Stable Isotopes: These isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), do not emit radiation and are differentiated based on their mass.[2] They are considered safe for use in human studies and are the preferred choice for many pharmacokinetic applications.[2]

-

Radioactive Isotopes (Radiotracers): Isotopes like carbon-14 (¹⁴C) and tritium (³H) undergo radioactive decay, emitting radiation that can be detected and quantified.[3] While they offer high sensitivity, their use in humans is carefully regulated due to the associated radioactivity.[3]

The choice between a stable or radioactive isotope depends on the specific objectives of the study, the analytical techniques available, and regulatory considerations.

Core Applications in Pharmacokinetic Studies

Isotopic labeling is instrumental across the entire spectrum of ADME studies:

-

Absorption and Bioavailability: By administering an isotopically labeled version of a drug intravenously (IV) and an unlabeled version orally, researchers can simultaneously measure the concentrations of both in the bloodstream.[4] This "hybrid trial" or "microdosing" approach allows for the precise determination of absolute bioavailability, which is the fraction of the orally administered drug that reaches systemic circulation.[5] This method eliminates the inter-individual variability that can confound traditional two-period crossover studies.[4]

-

Distribution: Isotopic labeling enables the tracking of a drug's distribution into various tissues and organs. This is crucial for understanding where the drug exerts its effects and for identifying potential sites of accumulation and toxicity.

-

Metabolism: Identifying and quantifying drug metabolites is a critical aspect of drug development. Isotopic labeling, particularly with ¹⁴C, is the gold standard for "human ADME" or "mass balance" studies.[6] By tracking the radiolabel, all drug-related material can be accounted for, ensuring that no significant metabolites are overlooked.[6] This is essential for fulfilling regulatory requirements, such as the Metabolite in Safety Testing (MIST) guidance.[7]

-

Excretion: Determining the routes and rates of elimination of a drug and its metabolites is vital. Isotopic labeling allows for the accurate quantification of drug-related material in urine, feces, and other excreta, providing a complete picture of the drug's clearance from the body.[6]

Experimental Design and Protocols

The design of an isotopically labeled pharmacokinetic study is contingent on its objectives. Below are detailed methodologies for key experiments.

Absolute Bioavailability Study Using a Stable Isotope-Labeled Intravenous Microdose

This study design allows for the determination of absolute bioavailability in a single session, reducing variability and study duration.

Experimental Workflow:

Caption: Workflow for an absolute bioavailability study.

Protocol:

-

Synthesis and Formulation: A stable isotope-labeled (e.g., ¹³C₆) version of the drug is synthesized. An intravenous (IV) formulation of the labeled drug is prepared at a microdose level (typically ≤1% of the therapeutic dose), and the unlabeled drug is formulated for oral administration at the therapeutic dose.[8]

-

Administration: Healthy volunteers or patients receive the oral therapeutic dose of the unlabeled drug. Simultaneously or at a staggered interval, the IV microdose of the stable isotope-labeled drug is administered.[5]

-

Blood Sampling: Serial blood samples are collected at predefined time points over a specified period (e.g., 24-72 hours). Plasma is separated and stored frozen until analysis.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard of a different mass (if available and necessary for analytical precision).[9]

-

Vortex the mixture for 1 minute to precipitate proteins.[9]

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[9]

-

-

LC-MS/MS Analysis:

-

Chromatography: Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

-

Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for both the unlabeled drug and the stable isotope-labeled drug.[10]

-

-

Data Analysis: Construct calibration curves for both the labeled and unlabeled drug. Calculate the plasma concentrations at each time point. The absolute bioavailability (F) is calculated using the following formula:

-

F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100%

-

Human ADME (Mass Balance) Study Using a ¹⁴C-Labeled Compound

This study is crucial for understanding the complete disposition of a drug and its metabolites.

Experimental Workflow:

Caption: Workflow for a human ADME study.

Protocol:

-

Synthesis and Formulation: The drug is synthesized with a ¹⁴C label at a metabolically stable position. An oral formulation is prepared containing a mixture of the ¹⁴C-labeled drug and unlabeled drug to achieve a pharmacologically relevant dose with a total radioactivity typically in the range of 50-100 µCi.[3]

-

Administration: A single oral dose is administered to healthy male subjects.[3]

-

Sample Collection: Blood, urine, and feces are collected at regular intervals until the total recovered radioactivity falls below a certain threshold (e.g., >95% of the administered dose).[6]

-

Total Radioactivity Measurement: The total radioactivity in all samples (plasma, whole blood, urine, and homogenized feces) is measured using liquid scintillation counting (LSC).[6]

-

Metabolite Profiling and Identification:

-

Plasma, urine, and feces extracts are analyzed by LC coupled with a radiodetector to obtain radiochromatograms showing the parent drug and its metabolites.

-

Fractions corresponding to radioactive peaks are collected for structural elucidation using high-resolution mass spectrometry (HRMS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

-

-

Data Analysis: The total recovery of radioactivity is calculated to determine the mass balance. The pharmacokinetic parameters of the parent drug and total radioactivity are determined. The structures of the metabolites are elucidated, and metabolic pathways are proposed.

Quantitative Data Presentation

The quantitative data derived from isotopically labeled pharmacokinetic studies are crucial for regulatory submissions and for understanding a drug's behavior. The following tables provide examples of how such data can be structured.

Table 1: Comparative Pharmacokinetic Parameters of Unlabeled (Oral) and Stable Isotope-Labeled (IV) Drug

| Parameter | Unlabeled Drug (Oral) | Stable Isotope-Labeled Drug (IV) |

| Dose | Therapeutic Dose (e.g., 100 mg) | Microdose (e.g., 100 µg) |

| AUC₀-inf (ng·h/mL) | Value ± SD | Value ± SD |

| Cₘₐₓ (ng/mL) | Value ± SD | Value ± SD |

| tₘₐₓ (h) | Value ± SD | N/A |

| t₁/₂ (h) | Value ± SD | Value ± SD |

| Clearance (L/h) | N/A | Value ± SD |

| Volume of Distribution (L) | N/A | Value ± SD |

| Absolute Bioavailability (%) | Calculated Value ± SD | N/A |

AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life; SD: Standard Deviation; N/A: Not Applicable.

Table 2: Mass Balance and Excretion Data from a ¹⁴C-ADME Study

| Parameter | Urine | Feces | Total |

| Mean Cumulative Recovery (% of Dose) | Value ± SD | Value ± SD | Value ± SD |

| Time to >90% Recovery (h) | \multicolumn{3}{c | }{Value ± SD} |

SD: Standard Deviation.

Table 3: Metabolite Profile in Plasma, Urine, and Feces from a ¹⁴C-ADME Study

| Metabolite | Plasma (% of Total Radioactivity AUC) | Urine (% of Dose) | Feces (% of Dose) |

| Parent Drug | Value ± SD | Value ± SD | Value ± SD |

| Metabolite 1 (M1) | Value ± SD | Value ± SD | Value ± SD |

| Metabolite 2 (M2) | Value ± SD | Value ± SD | Value ± SD |

| ... | ... | ... | ... |

| Total | 100 | Value ± SD | Value ± SD |

AUC: Area under the curve; SD: Standard Deviation.

Logical Relationships in Isotope Selection

The choice of isotope is a critical decision in the design of a pharmacokinetic study. The following diagram illustrates the decision-making process.

Caption: Decision tree for isotope selection.

Conclusion

Isotopic labeling is a powerful and versatile technology that has revolutionized pharmacokinetic research. From defining fundamental parameters like absolute bioavailability to elucidating complex metabolic pathways, the use of stable and radioactive isotopes provides data of the highest quality and relevance. For researchers and drug development professionals, a thorough understanding of the principles and methodologies of isotopic labeling is essential for designing robust studies that meet scientific and regulatory standards, ultimately accelerating the delivery of safe and effective medicines to patients.

References

- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sgs.com [sgs.com]

- 4. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]

- 5. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaron.com [pharmaron.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Handling of Elexacaftor-13C,d3: A Technical Guide to Storage and Stability

For researchers, scientists, and drug development professionals, the integrity of investigational compounds is paramount. This in-depth technical guide provides a comprehensive overview of the storage and stability guidelines for Elexacaftor-13C,d3, a crucial isotopically labeled internal standard used in the development of therapies for cystic fibrosis. The following information, compiled from available data, offers best practices for maintaining the quality and reliability of this compound in a laboratory setting.

While specific, in-depth stability studies for this compound are not extensively published, the stability profile of its unlabeled counterpart, Elexacaftor, serves as a scientifically accepted surrogate for determining appropriate handling and storage. The introduction of stable isotopes such as 13C and deuterium (d) is not expected to significantly alter the chemical stability of the molecule.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions should be maintained for the compound in both its solid state and in solution.

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Table 1: Recommended Storage Conditions for this compound.

For shipping, this compound is typically transported at room temperature in the continental US, though this may vary for other locations.[1] Upon receipt, it is crucial to transfer the compound to the recommended storage conditions.

Stability Profile: Insights from Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical information about the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods. The following data, derived from studies on Elexacaftor, details its degradation under various stress conditions.

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) |

| Acid Hydrolysis | 1N HCl | 6 hours | 60°C | 8.1 |

| Base Hydrolysis | 1N NaOH | 6 hours | 60°C | 5.5 |

| Oxidative | 20% H₂O₂ | 30 minutes | 60°C | 1.8 |

| Thermal | Hot Air Oven | 24 hours | 110°C | 1.2 |

| Photolytic | UV light (200 Watt hours/m²) | 3 days | Ambient | 0.7 |

Table 2: Summary of Forced Degradation Studies on Elexacaftor.

These studies indicate that Elexacaftor exhibits good stability under thermal and photolytic stress. It is more susceptible to degradation under acidic and basic conditions, with the highest degradation observed under acidic hydrolysis.

Experimental Protocols

The following section details the methodologies employed in the forced degradation studies of Elexacaftor, providing a framework for researchers to design their own stability assessments.

Forced Degradation Study Workflow

The general workflow for conducting forced degradation studies on Elexacaftor is outlined below.

Caption: Workflow for Forced Degradation Studies of Elexacaftor.

Detailed Methodologies

1. Acid Degradation:

-

To a stock solution of Elexacaftor, add 1N hydrochloric acid.

-

Reflux the solution at 60°C for 6 hours.

-

After cooling, neutralize the solution with an equivalent amount of 1N sodium hydroxide.

-

Dilute the final solution with the mobile phase to the desired concentration for analysis.

2. Base Degradation:

-

To a stock solution of Elexacaftor, add 1N sodium hydroxide.

-

Reflux the solution at 60°C for 6 hours.

-

After cooling, neutralize the solution with an equivalent amount of 1N hydrochloric acid.

-

Dilute the final solution with the mobile phase to the desired concentration for analysis.

3. Oxidative Degradation:

-

To a stock solution of Elexacaftor, add 20% hydrogen peroxide.

-

Keep the solution at 60°C for 30 minutes.

-

Dilute the final solution with the mobile phase to the desired concentration for analysis.

4. Thermal Degradation:

-

Place the solid Elexacaftor in a hot air oven at 110°C for 24 hours.

-

After the specified time, dissolve the sample in the diluent and dilute to the desired concentration for analysis.

5. Photolytic Degradation:

-

Expose a solution of Elexacaftor to UV light (providing an intensity of 200 Watt hours/m²) in a photostability chamber for 3 days.

-

After exposure, dilute the solution with the mobile phase to the desired concentration for analysis.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically used to analyze the stressed samples and separate the parent drug from its degradation products.

| Parameter | Specification |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic acid in water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 250 nm |

| Column Temperature | 25°C - 30°C |

| Injection Volume | 10 µL |

Table 3: Typical RP-HPLC Parameters for Elexacaftor Stability Analysis.

Metabolic Pathway of Elexacaftor

Understanding the metabolic fate of a drug is crucial in its development. Elexacaftor is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The major metabolite is M23-Elexacaftor.

Caption: Metabolic Pathway of Elexacaftor.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a comprehensive overview of the recommended storage conditions and stability profile based on available data for Elexacaftor. By adhering to these guidelines and understanding the potential degradation pathways, researchers can ensure the integrity of their samples and the reliability of their experimental results. It is always recommended to consult the Certificate of Analysis provided by the supplier for the most specific and up-to-date information on a particular batch of this compound.

References

Solubility Profile of Elexacaftor-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the isotopically labeled compound Elexacaftor-13C,d3 in various solvents. The information presented herein is crucial for researchers and scientists working on the development of analytical methods, in vitro assays, and formulation studies involving this next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. While specific solubility data for the dual-labeled this compound is not extensively published, the data for Elexacaftor and its deuterated form (Elexacaftor-d3) are presented as a close surrogate, given that isotopic labeling is not expected to significantly alter solubility properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅¹³CH₃₁D₃F₃N₇O₄S | [1] |

| Molecular Weight | 601.67 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

Quantitative Solubility Data

The solubility of Elexacaftor has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that slight variations in reported values may exist due to differences in experimental conditions and product batches.[3]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 125 | 209.15 | Sonication is recommended to aid dissolution.[4][5][6] Hygroscopic DMSO can reduce solubility; use of fresh DMSO is advised.[7] | [4][5][6][7] |

| Dimethyl Sulfoxide (DMSO) | 100 | 167.32 | - | [3][7] |

| Water | Insoluble | - | - | [3][7] |

| Ethanol | Insoluble | - | - | [3][7] |

| Chloroform | Slightly Soluble | - | - | [] |

| Methanol | Slightly Soluble | - | - | [] |

| Water:Acetonitrile (50:50 v/v) | - | - | Used as a diluent in HPLC methods.[9] | [9] |

In Vivo and Formulation-Related Solubility

For in vivo studies, Elexacaftor is often formulated as a suspension or in a co-solvent system to achieve the desired concentration. While these are not true solubility measurements, they provide insights into vehicles capable of delivering the compound.

-

CMC-Na: A homogeneous suspension can be prepared in carboxymethyl cellulose sodium (CMC-Na) at a concentration of ≥5 mg/mL.[3]

-

DMSO/PEG300/Tween-80/ddH₂O: A multi-component system can be used to create a clear solution. For example, a 50 mg/mL DMSO stock solution can be diluted in a mixture of PEG300, Tween-80, and double-distilled water.[3][7]

-

DMSO/Corn Oil: A 100 mg/mL DMSO stock solution can be mixed with corn oil for oral administration.[3][7]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol describes a general method for determining the equilibrium solubility of this compound in a given solvent.

1. Materials:

- This compound (solid)

- Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

- Vials with screw caps

- Orbital shaker or rotator

- Centrifuge

- Syringe filters (e.g., 0.22 µm)

- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification

2. Procedure:

- Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

- Tightly cap the vials to prevent solvent evaporation.

- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

- Centrifuge the vials at a high speed to pellet the undissolved solid.

- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

- Filter the supernatant through a syringe filter to remove any remaining microparticles.

- Dilute the clear, filtered solution with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

- Quantify the concentration of this compound in the diluted sample using a validated HPLC or LC-MS/MS method.[10][11][12]

- Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

This technical guide provides a summary of the available solubility data and a generalized protocol for its determination. Researchers should adapt the experimental conditions based on their specific needs and the properties of the solvents being investigated.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Elexacaftor | CFTR | Autophagy | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. jetir.org [jetir.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Elexacaftor-13C,d3: A Technical Guide for In Vitro and In Vivo Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Elexacaftor, in combination with Tezacaftor and Ivacaftor, represents a breakthrough in the treatment of cystic fibrosis (CF) for patients with at least one F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This triple combination therapy, marketed as Trikafta® or Kaftrio®, targets the underlying molecular defect in CF by improving the processing, trafficking, and function of the defective CFTR protein.[1][2][3] For researchers and drug development professionals, accurate quantification of Elexacaftor in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and therapeutic drug monitoring (TDM) studies.

This technical guide focuses on the use of Elexacaftor-13C,d3, a stable isotope-labeled internal standard, for the precise and accurate quantification of Elexacaftor in various research settings. The inclusion of stable isotopes like Carbon-13 and deuterium in the Elexacaftor molecule allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.[4][5]

Core Principles and Applications

This compound serves as an indispensable tool in bioanalytical method development and validation for quantifying Elexacaftor. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] This stable isotope-labeled compound is chemically identical to Elexacaftor and exhibits similar behavior during sample extraction, chromatography, and ionization.[4] However, its increased mass allows for its differentiation from the unlabeled analyte by the mass spectrometer.

The use of this compound is critical for:

-

Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Elexacaftor in preclinical and clinical studies.[8][9][10][11]

-

Therapeutic Drug Monitoring (TDM): To personalize dosing regimens for CF patients by monitoring plasma concentrations of Elexacaftor, which can be influenced by drug-drug interactions, patient adherence, and individual patient variability.[2][6]

-

In Vitro Assays: To quantify Elexacaftor concentrations in cell-based assays and other in vitro models used to study its mechanism of action and efficacy.

Analytical Methodologies

The quantification of Elexacaftor in biological samples is predominantly achieved using LC-MS/MS.[2][5][6][7] These methods offer high sensitivity, selectivity, and throughput, which are essential for bioanalytical applications.

Sample Preparation

A critical step in the analytical workflow is the extraction of Elexacaftor from the biological matrix. The most common techniques include:

-

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[5][7] The supernatant containing the analyte and internal standard is then injected into the LC-MS/MS system.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous sample into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): This method provides a cleaner extract by utilizing a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate Elexacaftor from other endogenous components and co-administered drugs. A C18 column is commonly employed with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent such as acetonitrile or methanol.[2][7]

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][7] This highly selective technique involves monitoring specific precursor-to-product ion transitions for both Elexacaftor and its stable isotope-labeled internal standard, this compound.

The following table summarizes typical mass spectrometric parameters for the analysis of Elexacaftor:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Elexacaftor | 598.2 | 328.9, 423.3 |

| Elexacaftor-d3 | 601.3 | 502.2 |

Note: The exact mass transitions may vary slightly depending on the instrument and analytical conditions.[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of Elexacaftor using a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

| Matrix | Linearity Range (mg/L) | Lower Limit of Quantification (LLOQ) (mg/L) | Reference |

| Human Plasma | 0.008 - 12 | 0.008 | [2][7] |

| Human Serum | Not specified | Not specified | [5] |

| Dried Blood Spot (DBS) | Not specified | Not specified | [12] |

Table 2: Accuracy and Precision of LC-MS/MS Methods

| Matrix | Quality Control Levels (mg/L) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) | Reference |

| Human Plasma | Low, Medium, High | ≤15 | ≤15 | ≤15 | ≤15 | [6] |

| Human Serum | Low, Medium, High | ≤7.0 | ≤8.3 | ≤7.0 | ≤8.3 | [5] |

Experimental Protocols

Protocol 1: Quantification of Elexacaftor in Human Plasma using LC-MS/MS

1. Materials and Reagents:

-

Elexacaftor analytical standard

-

This compound (or Elexacaftor-d3) internal standard

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Elexacaftor and this compound in a suitable solvent (e.g., DMSO or methanol).[7]

-

Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with an appropriate solvent.

-

Prepare the internal standard working solution at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control, add 150 µL of the internal standard working solution in acetonitrile.[2]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific transitions for Elexacaftor and this compound.

5. Data Analysis:

-

Quantify the concentration of Elexacaftor in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Elexacaftor and a typical analytical workflow for its quantification.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Elexacaftor in both in vitro and in vivo research. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic, therapeutic drug monitoring, and other bioanalytical studies. The methodologies outlined in this guide provide a robust framework for researchers and scientists working with this groundbreaking cystic fibrosis therapy. As research into CFTR modulators continues, the demand for high-quality analytical methods and reference standards like this compound will undoubtedly grow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isotope dilution LC-MS/MS quantification of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators ivacaftor, lumacaftor, tezacaftor, elexacaftor, and their major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]